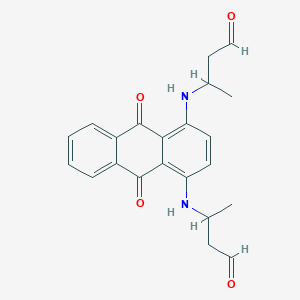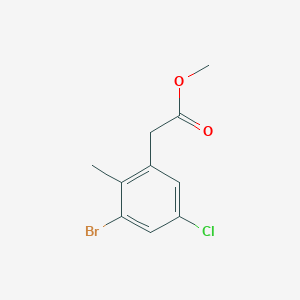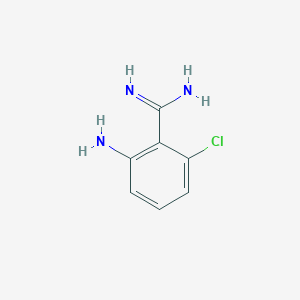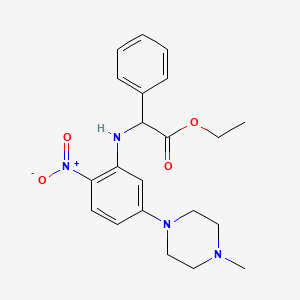![molecular formula C28H36O2S2 B15248390 [2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester CAS No. 833483-78-6](/img/structure/B15248390.png)
[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics and materials science. This specific compound features a carboxylic acid group at the 5-position of the bithiophene ring, with dihexyl substituents at the 3’ and 4’ positions, and a phenylmethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position through a functionalization reaction, such as a Friedel-Crafts acylation followed by oxidation.
Addition of Dihexyl Groups: The dihexyl groups are added to the 3’ and 4’ positions via alkylation reactions, often using hexyl halides in the presence of a strong base.
Esterification: The final step involves esterification of the carboxylic acid group with phenylmethanol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is used as a building block for the synthesis of more complex organic molecules. Its conjugated system makes it valuable in the study of electronic properties and charge transfer mechanisms.
Biology
In biological research, this compound can be used as a probe to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its aromatic and ester functionalities.
Medicine
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Wirkmechanismus
The mechanism of action of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dimethyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dipropyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dibutyl-, phenylmethyl ester
Uniqueness
The uniqueness of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester lies in its specific substitution pattern, which imparts distinct electronic properties and steric effects. The dihexyl groups provide increased solubility and flexibility, making it more suitable for certain applications in organic electronics compared to its shorter alkyl chain analogs.
Eigenschaften
CAS-Nummer |
833483-78-6 |
|---|---|
Molekularformel |
C28H36O2S2 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
benzyl 3-hexyl-5-(3-hexylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C28H36O2S2/c1-3-5-7-12-16-23-18-19-31-26(23)25-20-24(17-13-8-6-4-2)27(32-25)28(29)30-21-22-14-10-9-11-15-22/h9-11,14-15,18-20H,3-8,12-13,16-17,21H2,1-2H3 |
InChI-Schlüssel |
QUTPTKXCFIVGGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C(=O)OCC3=CC=CC=C3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)


![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)



![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
